An In-depth Technical Guide to (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral β-amino acid ester of significant interest in medicinal chemistry and drug development. As a derivative of β-amino acids, it serves as a valuable building block for the synthesis of complex pharmaceutical agents and peptidomimetics. The incorporation of β-amino acids into peptide structures can enhance their metabolic stability and introduce unique conformational constraints, making them attractive motifs for drug design. This guide provides a comprehensive overview of the chemical structure, stereoselective synthesis, detailed analytical characterization, and potential applications of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, offering field-proven insights for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Chiral β-Amino Esters
β-Amino acids and their derivatives are crucial components in the development of novel therapeutics.[1][2] Unlike their α-amino acid counterparts, the backbone of β-amino acids contains an additional carbon atom between the amino and carboxyl groups, which imparts unique structural and biological properties. When incorporated into peptides, β-amino acids can induce stable secondary structures and provide resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[1][2]
The title compound, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, possesses a stereocenter at the C3 position and a functionalized aromatic ring, making it a versatile scaffold for further chemical modifications. The bromo-substituent, in particular, offers a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug discovery programs.
Chemical Structure and Properties
The chemical structure of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is characterized by a butanoate backbone with an amino group at the C3 (β) position and a 4-bromophenyl group at the C4 position. The stereochemistry at the C3 position is designated as (R).
Caption: Chemical structure of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| CAS Number | 1257446-30-2 (for hydrochloride salt) |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane |
Stereoselective Synthesis
The synthesis of enantiomerically pure β-amino esters is a well-established field in organic chemistry. A highly effective and reliable method for the preparation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is through the asymmetric hydrogenation of a prochiral β-enamido ester precursor. This approach offers excellent stereocontrol and high yields.
Rationale for the Synthetic Approach
Asymmetric hydrogenation using chiral transition metal catalysts, particularly those based on rhodium and ruthenium, is a powerful tool for establishing stereocenters. The choice of a chiral phosphine ligand is critical for inducing high enantioselectivity. For the synthesis of the (R)-enantiomer, a chiral ligand with the appropriate stereochemistry, such as (S,S)- or (R,R)-isomers of ligands like DuPhos, BINAP, or others, is employed to direct the hydrogenation to the desired face of the double bond.
Synthetic Workflow
The overall synthetic strategy involves two main steps: the synthesis of the β-enamido ester precursor and its subsequent asymmetric hydrogenation.
Caption: Synthetic workflow for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.
Experimental Protocol
Step 1: Synthesis of Ethyl (Z)-3-acetamido-4-(4-bromophenyl)but-2-enoate (Precursor)
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To a solution of ethyl 4-(4-bromophenyl)-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene, add ammonium acetate (1.5 eq) and acetic anhydride (1.2 eq).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-enamido ester.
Self-Validating System: The purity and identity of the precursor should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step. The characteristic vinyl proton signal in the ¹H NMR spectrum and the presence of the molecular ion peak in the mass spectrum are key indicators of successful synthesis.
Step 2: Asymmetric Hydrogenation to (R)-Ethyl 3-acetamido-4-(4-bromophenyl)butanoate
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In a high-pressure reaction vessel, dissolve the β-enamido ester (1.0 eq) in a degassed solvent such as methanol or ethanol.
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Add a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.5-1 mol%), and a chiral bisphosphine ligand, for example, a (S,S)-configured ligand like (S,S)-Me-DuPhos (0.55-1.1 mol%).
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Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 5-10 bar).
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Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or HPLC.
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Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.
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The crude product can be purified by column chromatography if necessary, though often the reaction is clean enough to proceed to the next step directly.
Causality Behind Experimental Choices: The choice of the (S,S)-configured chiral ligand is paramount to achieving the desired (R)-stereochemistry at the newly formed chiral center. The rhodium catalyst facilitates the addition of hydrogen across the double bond, and the chiral ligand creates a chiral environment that favors the formation of one enantiomer over the other.
Step 3: Hydrolysis of the Amide to (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate
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Dissolve the (R)-Ethyl 3-acetamido-4-(4-bromophenyl)butanoate in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the solution to reflux for 6-8 hours.
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Monitor the reaction by TLC until the starting material is fully consumed.
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Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
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The resulting solid is the hydrochloride salt of the desired product, which can be used directly or neutralized with a base to obtain the free amine.
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For the free amine, dissolve the hydrochloride salt in water and basify to pH 9-10 with a suitable base like sodium carbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
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Rationale: ¹H NMR spectroscopy provides detailed information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.
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Expected Chemical Shifts and Multiplicities:
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.45 - 7.10 | m | - | 4H |
| -O-CH₂-CH₃ | ~4.10 | q | ~7.1 | 2H |
| -CH(NH₂)- | ~3.50 | m | - | 1H |
| -CH₂-Ar | ~2.90 | dd | ~13.5, 5.5 | 1H |
| -CH₂-Ar | ~2.80 | dd | ~13.5, 8.5 | 1H |
| -CH₂-COOEt | ~2.60 | d | ~6.5 | 2H |
| -NH₂ | ~1.60 | br s | - | 2H |
| -O-CH₂-CH₃ | ~1.20 | t | ~7.1 | 3H |
¹³C NMR Spectroscopy:
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Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
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Expected Chemical Shifts:
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172.0 |
| Aromatic C-Br | ~121.0 |
| Aromatic C-H | ~131.5, ~130.0 |
| Aromatic C-ipso | ~139.0 |
| -O-CH₂- | ~60.5 |
| -CH(NH₂)- | ~50.0 |
| -CH₂-Ar | ~43.0 |
| -CH₂-COOEt | ~41.0 |
| -CH₃ | ~14.2 |
Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3400 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | ~1735 |
| C=C (Aromatic) | Stretching | ~1600, ~1490 |
| C-N | Stretching | 1020-1250 |
| C-Br | Stretching | 500-600 |
Mass Spectrometry (MS)
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Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.
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Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-C bonds in the butanoate chain.
Applications in Drug Development
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
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Peptidomimetics: The amino and carboxyl groups allow for its incorporation into peptide chains, either at the N-terminus, C-terminus, or internally. The resulting β-peptides or mixed α/β-peptides can exhibit enhanced stability and unique pharmacological profiles.
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Synthesis of Heterocycles: The amino and ester functionalities can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.
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Scaffold for Library Synthesis: The bromo-substituent on the phenyl ring is a key feature for diversification. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, a wide array of substituents can be introduced at this position, enabling the rapid generation of a library of analogs for SAR studies.
Conclusion
This technical guide has provided a comprehensive overview of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, a chiral building block with significant potential in medicinal chemistry. The detailed synthetic protocol, based on a reliable asymmetric hydrogenation strategy, offers a practical route to this valuable compound. The outlined analytical characterization methods provide a robust framework for ensuring the quality and identity of the synthesized material. The versatility of its chemical structure makes it an attractive starting point for the development of novel therapeutic agents.
References
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
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Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(24), 4159–4161. [Link]
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
